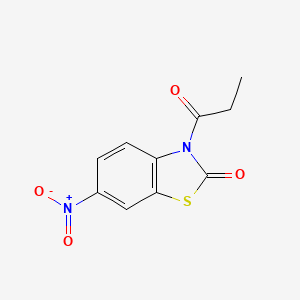

6-nitro-3-propionyl-1,3-benzothiazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nitro derivatives of benzothiazole and its oxides, including compounds similar to 6-nitro-3-propionyl-1,3-benzothiazol-2(3H)-one, often involves the reaction of nitroanilines with sulfur compounds or via condensation reactions of substituted benzaldehydes with amino-thiophenols (Konstantinova et al., 2018); (Racané et al., 2006). These methods provide efficient routes to a variety of nitro-substituted benzothiazole derivatives.

Molecular Structure Analysis

Structural studies of benzothiazole derivatives, including nitro-substituted compounds, reveal that the benzothiazole ring system tends to maintain a planar structure. This planarity influences the compound's physical and chemical properties and is a key factor in its reactivity (Vijayakumar et al., 2012).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, including nitration, reduction, and condensation, which are crucial for synthesizing pharmacologically active compounds. The nitro group in these compounds can be reduced to amino derivatives, offering a pathway to a range of functionalized benzothiazoles (Racané et al., 2006).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by the presence of nitro and other substituents. These properties are critical for determining the compound's suitability for various applications, including its biological activity (Romani & Brandán, 2015).

Chemical Properties Analysis

The chemical behavior of 6-nitro-3-propionyl-1,3-benzothiazol-2(3H)-one and related compounds is characterized by their reactivity towards nucleophiles, electrophiles, and radicals. The presence of the nitro group and the propionyl substituent affects the electron density distribution across the molecule, influencing its reactivity patterns and the types of chemical transformations it can undergo (Guerrera et al., 1990).

科学的研究の応用

Antiparasitic Properties

6-Nitro- and 6-amino-benzothiazoles, which are structurally related to 6-nitro-3-propionyl-1,3-benzothiazol-2(3H)-one, have been investigated for their antiparasitic properties. Specifically, these compounds have shown promising in vitro activities against parasites such as Leishmania infantum and Trichomonas vaginalis. These findings suggest that modifications in the chemical structure, particularly at position 2, significantly impact their antiprotozoal properties. For example, certain derivatives demonstrated notable antiproliferative activity against T. vaginalis and exhibited promising activity against L. infantum parasites, highlighting their potential as antiparasitic agents (Delmas et al., 2002).

Bioimaging and Detection of Nitroxyl in Cells

The development of fluorescent probes based on benzothiazole derivatives, including those structurally similar to 6-nitro-3-propionyl-1,3-benzothiazol-2(3H)-one, has enabled the detection and bioimaging of nitroxyl (HNO) in living cells. These probes are designed with high selectivity, sensitivity, and rapid response times, making them valuable tools for studying the biological roles of HNO. Such advancements are crucial for understanding HNO's involvement in various biological functions and pharmacological activities, including its role in mediating β-agonist effects and treating cardiovascular diseases (Li et al., 2018).

Structural and Spectroscopic Studies

6-Nitro-1,3-benzothiazole-2(3H)-thione and its derivatives have been extensively studied for their structural, electronic, and vibrational properties using density functional theory (DFT) and other computational methods. These studies provide insights into the reactivities and behaviors of these compounds in various solvents, offering valuable information for their application in medicinal chemistry and materials science. The ability to predict the reactivities of these tautomers in different media is essential for designing new compounds with desired biological or chemical properties (Romani & Brandán, 2015).

特性

IUPAC Name |

6-nitro-3-propanoyl-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c1-2-9(13)11-7-4-3-6(12(15)16)5-8(7)17-10(11)14/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVYLRNXNOMKLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)